N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring dual benzo[d][1,3]dioxole (benzodioxole) moieties linked via an isoxazole-methyl bridge. This compound class is typically synthesized via carbodiimide-mediated coupling reactions, as seen in related carboxamide syntheses (e.g., EDCI/HOBt activation in DMF) .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-19(12-2-4-15-18(6-12)26-10-24-15)20-8-13-7-16(27-21-13)11-1-3-14-17(5-11)25-9-23-14/h1-7H,8-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCGESPEDMFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These targets are crucial for cell division and are often the focus of anticancer agents.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and microtubules, it disrupts the normal process of cell division, leading to cell cycle arrest. This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and an isoxazole ring. Its molecular formula is , with a molecular weight of 344.3 g/mol. The structural complexity contributes to its diverse biological activities.
This compound primarily interacts with microtubules and their component protein tubulin . The compound modulates microtubule assembly by:
- Suppressing tubulin polymerization : This leads to disrupted microtubule dynamics, which is crucial for cell division.
- Inducing cell cycle arrest : It has been shown to cause cell cycle arrest at the S phase, inhibiting cancer cell proliferation.
Anticancer Properties
The compound has demonstrated potent growth inhibition against various cancer cell lines. A study indicated that it significantly inhibited the proliferation of human cancer cells, showcasing IC50 values ranging from 26 to 65 µM across different lines . The specific effects include:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 30 |
| HeLa (Cervical) | 40 |
| A549 (Lung) | 50 |
| HCT116 (Colon) | 65 |
These results support its potential as an anticancer agent.
Neuropharmacological Effects
Research has also suggested that this compound may exhibit neuroprotective properties. It has been linked to the modulation of neurotransmitter systems and may possess antidepressant-like effects through its action on serotonin receptors . The selectivity profile indicates moderate affinity for various receptors associated with central nervous system disorders.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's efficacy against α-amylase, revealing significant inhibitory activity with an IC50 value of 0.68 µM, indicating potential antidiabetic properties alongside its anticancer effects .
- In Vivo Studies : In animal models, the compound demonstrated a reduction in blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . This suggests a dual role in managing both cancer and metabolic disorders.
- Toxicity Assessment : Acute oral toxicity tests revealed a higher safety threshold compared to standard treatments like duloxetine, indicating a favorable safety profile .
Future Directions
The promising biological activities of this compound warrant further investigation. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise pathways affected by this compound.
- Long-term Toxicity Evaluations : Assessing chronic exposure effects in animal models.
- Clinical Trials : Initiating trials to evaluate efficacy and safety in humans.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, insights can be inferred from related analogs:
- Benzodioxole-Isoxazole Hybrids : The benzodioxole moiety is associated with enhanced metabolic stability and CNS penetration, while isoxazole rings contribute to hydrogen-bonding interactions with biological targets .
- Sulfonamide vs. Carboxamide : Sulfonamides (e.g., 11a) exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing solubility and protein-binding efficiency .
- Thiazole-Carboxamides : Compounds like 55 and 77 demonstrate improved potency in enzyme inhibition assays compared to isoxazole analogs, likely due to thiazole’s aromatic heterocyclic rigidity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Condensation of benzodioxole derivatives with isoxazole intermediates under reflux in DMF at 80–100°C for 12–24 hours .
- Step 2 : Use coupling agents (e.g., EDC/HOBt) to facilitate carboxamide bond formation.
- Optimization : Ultrasound-assisted synthesis reduces reaction time by 40% and improves yields (e.g., 72% → 89%) compared to traditional methods . Microwave-assisted synthesis further enhances purity (>95%) .
- Critical Parameters :
| Parameter | Impact | Optimal Range |
|---|---|---|
| Solvent | Polarity affects intermediate stability | DMF or THF |
| Temperature | Higher temps accelerate cyclization | 80–100°C |
| Catalyst | Ultrasound increases reaction efficiency | 20–40 kHz |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Confirms regiochemistry of the isoxazole ring and benzodioxole substitution patterns. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) .
- FTIR : Detects carbonyl stretches (C=O at 1680–1700 cm⁻¹) and benzodioxole C-O-C vibrations (1240–1280 cm⁻¹) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 434.1) and purity (>95%) .
- Purification : Column chromatography (SiO₂, DCM:MeOH 95:5) removes unreacted thiadiazole intermediates .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 10 µM indicates potency) .
- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .
- Antimicrobial : Disk diffusion against S. aureus and E. coli .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Approach :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzodioxole 5-position to enhance π–π stacking with target proteins .
- Testing : Compare IC₅₀ values of analogs in kinase inhibition assays (e.g., EGFR or CDK2).
- Case Study :
| Analog Substituent | Bioactivity (IC₅₀, µM) | SAR Insight |
|---|---|---|
| -OCH₃ (Parent) | 8.2 ± 0.3 | Baseline |
| -NO₂ | 3.1 ± 0.2 | Enhanced binding |
| -Cl | 12.4 ± 1.1 | Reduced solubility |
Q. What mechanisms underlie its reported anticancer activity, and how can contradictory data across studies be resolved?
- Proposed Mechanisms :
- Apoptosis Induction : Caspase-3/7 activation (2-fold increase at 10 µM) and PARP cleavage in Jurkat cells .
- Kinase Inhibition : Docking studies suggest binding to EGFR’s ATP pocket (ΔG = -9.8 kcal/mol) .
- Resolving Contradictions :
- Orthogonal Assays : Combine Western blot (apoptotic markers) with transcriptomics (p53 pathway activation) .
- Cell Line Variability : Test across ≥3 cell lines (e.g., solid vs. hematological cancers) to account for genetic heterogeneity.
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Strategies :
- Lipid Nanoparticle Encapsulation : Increases plasma half-life from 2.1 to 6.8 hours in murine models .
- Prodrug Design : Mask polar carboxamide groups with acetylated glucose moieties to enhance oral bioavailability .
- ADMET Data :
| Property | Value |
|---|---|
| LogP | 2.8 ± 0.1 |
| Plasma Protein Binding | 89% ± 3% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 15 µM) |
Methodological Considerations
Q. How should researchers design experiments to validate target engagement in cellular models?
- Workflow :
Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to EGFR by monitoring protein stability at 42–55°C .
RNAi Knockdown : Silence EGFR and measure apoptosis (Annexin V/PI flow cytometry) to establish dependency .
Microscopy : Track subcellular localization via fluorescent tagging (e.g., BODIPY-conjugated analog) .
Q. What computational tools are effective for predicting off-target interactions?
- Tools :
- SwissTargetPrediction : Identifies kinase and GPCR targets with >70% accuracy .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess false positives in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
